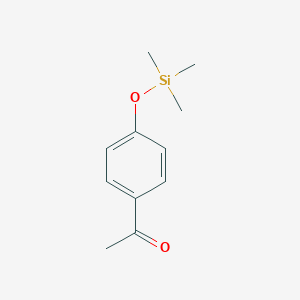

1-(4-Trimethylsilyloxyphenyl)ethanone

Description

1-(4-Trimethylsilyloxyphenyl)ethanone is an acetophenone derivative featuring a trimethylsilyl (TMS) ether group at the para position of the aromatic ring. The TMS group serves as a protective moiety for hydroxyl groups, enhancing lipophilicity and stability under basic or neutral conditions. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials. Its structure combines the electron-withdrawing ketone group with the electron-donating silyl ether, creating unique reactivity and physicochemical properties.

Properties

CAS No. |

18803-29-7 |

|---|---|

Molecular Formula |

C11H16O2Si |

Molecular Weight |

208.33 g/mol |

IUPAC Name |

1-(4-trimethylsilyloxyphenyl)ethanone |

InChI |

InChI=1S/C11H16O2Si/c1-9(12)10-5-7-11(8-6-10)13-14(2,3)4/h5-8H,1-4H3 |

InChI Key |

HVSXQEUGLVLBLR-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)O[Si](C)(C)C |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)O[Si](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The TMS group distinguishes 1-(4-Trimethylsilyloxyphenyl)ethanone from other acetophenone derivatives. Below is a comparison of substituent-driven properties:

<sup>a</sup>LogP values estimated via analogous structures.

Key Observations :

- The TMS group significantly increases lipophilicity (higher LogP) compared to hydroxyl or methoxy substituents, improving membrane permeability but reducing aqueous solubility .

- Unlike methoxy groups, TMS ethers are hydrolytically labile under acidic or fluoride-mediated conditions, limiting their use in strongly acidic environments .

Yield and Efficiency :

- Silylation reactions generally achieve high yields (>80%) under mild conditions, similar to the 88% yield reported for 1-(4-ethoxy-3-methoxyphenyl)ethanone .

Spectral Characterization

The TMS group introduces distinct NMR signals:

- <sup>1</sup>H NMR : Methyl protons on silicon resonate at ~0.1–0.3 ppm, distinct from methoxy (-OCH3, ~3.8 ppm) or hydroxyl (-OH, variable) groups.

- <sup>13</sup>C NMR: The carbonyl carbon in this compound is deshielded (~205–210 ppm), comparable to 1-(4-methoxyphenyl)ethanone (~208 ppm) .

Comparison with Thioether Derivatives :

- Compounds like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone () show downfield shifts in <sup>13</sup>C NMR due to electron-withdrawing thioether groups (~215 ppm for carbonyl) .

Pharmaceutical Relevance :

- TMS-protected intermediates are valuable in multistep syntheses, such as the preparation of pyridine-based CYP51 inhibitors () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.